2-(3,4-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with two methyl groups at the 3 and 4 positions, linked to an acetamide moiety that is further connected to a 1,2,4-triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,4-dimethylphenoxyacetic acid: The 3,4-dimethylphenol is then reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.
Amidation: The phenoxyacetic acid is converted to its acyl chloride derivative using thionyl chloride, followed by reaction with 4H-1,2,4-triazole to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenoxy ring can be oxidized to form corresponding carboxylic acids.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3,4-dimethylphenoxyacetic acid derivatives.
Reduction: Formation of 2-(3,4-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)ethylamine.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infections or as a component in drug delivery systems.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The triazole ring is known to interact with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide: Similar structure but with a different substitution pattern on the triazole ring.
2-(3,4-dimethylphenoxy)-N-(4H-1,2,3-triazol-3-yl)acetamide: Similar structure but with a different triazole isomer.
2-(3,4-dimethylphenoxy)-N-(4H-1,2,4-triazol-5-yl)acetamide: Similar structure but with a different substitution position on the triazole ring.
Uniqueness
2-(3,4-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the phenoxy and triazole moieties provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
Molecular Formula |
C12H14N4O2 |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C12H14N4O2/c1-8-3-4-10(5-9(8)2)18-6-11(17)15-12-13-7-14-16-12/h3-5,7H,6H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
JJYCPYBUQRAVSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC=NN2)C |
Origin of Product |
United States |
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